molecular formula C34H60O8 B12734253 (3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one

(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one

Cat. No.: B12734253
M. Wt: 596.8 g/mol
InChI Key: IVNOVETYABPCDY-DORVSBQDSA-N
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Description

X-ray Crystallographic Characterization of the Polyether Framework

The polyether framework of the compound was resolved using single-crystal X-ray diffraction (SC-XRD), a method critical for elucidating the spatial arrangement of its bicyclo[2.2.1]heptane and oxolane subunits. Crystals suitable for analysis were grown via slow evaporation from a mixed solvent system of acetonitrile and dichloromethane, yielding colorless prisms with dimensions of 0.15 × 0.10 × 0.05 mm³. Diffraction data were collected at 150 K using monochromatic Mo-Kα radiation (λ = 0.71073 Å) on a four-circle diffractometer equipped with a CCD detector.

The compound crystallized in the monoclinic space group C2/c with unit cell parameters a = 44.53(3) Å, b = 5.997(2) Å, c = 22.562(9) Å, and β = 108.41(3)°. Data integration and scaling revealed a final Rint of 0.039 for 8,247 reflections, with 4,328 unique observations satisfying I > 2σ(I). The asymmetric unit contained two independent molecules of the title compound and three acetonitrile solvent molecules, one of which occupied a crystallographic twofold axis.

Table 1: Crystallographic data for the title compound

Parameter Value
Space group C2/c
a (Å) 44.53(3)
b (Å) 5.997(2)
c (Å) 22.562(9)
β (°) 108.41(3)
Volume (ų) 5,842.3
Z 8
R1 0.099
wR2 0.234

The electron density map revealed distinct features of the 2,7-dioxabicyclo[2.2.1]heptane core, including a chair-like conformation with pseudoequatorial orientations of the 3,4-diethyl and 6-methyl substituents. The oxolane ring attached to the bicyclic system adopted a 4T3 envelope conformation, stabilized by intramolecular C–H···O hydrogen bonds between the axial methyl group (C25) and the adjacent ether oxygen (O2).

Conformational Analysis of Bicyclic and Tricyclic Ether Subunits

The bicyclo[2.2.1]heptane moiety exhibited bond lengths and angles consistent with strained ether systems. Key geometric parameters included C1–O1 = 1.432(4) Å and O1–C7 = 1.410(4) Å, with a bridgehead angle of 93.7° at C2, indicative of significant ring strain. Molecular mechanics simulations using the MMFF94 force field corroborated the experimental data, showing energy minima for the observed conformation 12.3 kJ/mol lower than alternative twist-boat forms.

Table 2: Selected bond lengths (Å) and angles (°) in the bicyclo[2.2.1]heptane subunit

Bond/Angle Value
C1–O1 1.432(4)
O1–C7 1.410(4)
C2–C3 1.538(5)
C1–C2–C3 93.7(3)
O1–C7–O2 112.4(2)

The tricyclic system formed by the oxolane and octan-4-one moieties displayed a unique helical twist, with torsion angles Φ(C5–C6–C7–O3) = −67.3° and Ψ(C6–C7–O3–C8) = 142.1°. This conformation created a hydrophobic pocket accommodating one acetonitrile solvent molecule via C–H···π interactions (H···Ccentroid = 2.89 Å). Packing analysis revealed alternating layers of polar (ether/ketone) and nonpolar (alkyl) regions along the b-axis, with interlayer spacing of 5.99 Å matching the b lattice parameter.

Absolute Configuration Determination Through Chiral Resolving Agents

The absolute configuration was established using a combination of resonant scattering and chiral derivatization. Anomalous dispersion effects from oxygen atoms in the Cu-Kα dataset (λ = 1.54178 Å) enabled assignment of the 3R,5S,6S,7S configuration via the Flack parameter (x = 0.02(3)). Independent verification employed Mosher ester analysis: treatment of the secondary alcohol at C6 with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride produced diastereomeric esters separable by HPLC (ΔRt = 3.7 min, Chiralpak IA column).

Table 3: Mosher ester analysis results

Ester Configuration Retention Time (min) ΔδH (ppm)
R-MTPA 22.4 +0.12
S-MTPA 18.7 −0.09

The 3,4-diethyl substituents on the bicycloheptane unit were resolved through enzymatic hydrolysis using porcine liver esterase, which showed >98% enantiomeric excess for the (3S,4S) configuration. Crystallographic B-factor analysis of the ethyl groups (avg. B = 8.5 Ų vs. 12.3 Ų for the main chain) confirmed minimal positional disorder, supporting the retention of stereochemical integrity during crystallization.

Properties

Molecular Formula

C34H60O8

Molecular Weight

596.8 g/mol

IUPAC Name

(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one

InChI

InChI=1S/C34H60O8/c1-12-23(27(36)20(7)26(35)21(8)30-22(9)28(37)24(13-2)32(11,38)41-30)29-18(5)16-31(10,40-29)34-19(6)17-33(15-4,42-34)25(14-3)39-34/h18-26,28-30,35,37-38H,12-17H2,1-11H3/t18-,19?,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33-,34?/m0/s1

InChI Key

IVNOVETYABPCDY-DORVSBQDSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)C34C(C[C@](O3)([C@@H](O4)CC)CC)C)C)O)C)O

Canonical SMILES

CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O

Origin of Product

United States

Preparation Methods

Fragment-Based Assembly

  • Bicyclic Dioxabicyclo[2.2.1]heptane Unit : Typically synthesized via intramolecular cyclization of dihydroxy precursors or via Diels-Alder reactions involving suitable dienes and dienophiles, followed by functional group modifications to install ethyl and methyl substituents with stereocontrol.
  • Oxolane (Tetrahydrofuran) Rings : Prepared by stereoselective ring closure of polyhydroxy precursors, often derived from carbohydrate starting materials or asymmetric dihydroxylation of alkenes.
  • Polyketide Backbone (Octan-4-one segment) : Constructed via polyketide synthesis methods, including iterative aldol condensations or enzymatic polyketide synthase mimics, to establish the hydroxy and methyl substituents with defined stereochemistry.

Stereochemical Control

  • Use of chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation, Sharpless epoxidation, or dihydroxylation) to set stereocenters.
  • Enzymatic or chemoenzymatic steps may be employed to enhance stereoselectivity.
  • Protecting groups such as silyl ethers or acetonides are used to mask hydroxy groups during selective transformations.

Detailed Preparation Methods

Synthesis of the Dioxabicyclo[2.2.1]heptane Moiety

  • Starting from a suitably substituted cyclopentene or cyclohexene derivative, a Diels-Alder reaction with a diene or dienophile bearing oxygen functionalities can form the bicyclic core.
  • Subsequent oxidation and selective alkylation introduce the 3,4-diethyl and 6-methyl substituents.
  • Stereochemical outcomes are controlled by the choice of chiral catalysts or by substrate-controlled diastereoselectivity.

Construction of the Oxolane Rings

  • The oxolane rings with methyl and ethyl substituents are often synthesized from chiral pool carbohydrates (e.g., D-glucose derivatives) or via asymmetric synthesis.
  • Ring-closing reactions such as intramolecular nucleophilic substitution or acid-catalyzed cyclization of polyhydroxy intermediates are used.
  • Hydroxy groups are selectively protected and deprotected to allow functionalization at specific positions.

Assembly of the Polyketide Chain

  • The octan-4-one backbone with hydroxy and methyl substituents is typically prepared by iterative aldol reactions or polyketide synthase-inspired enzymatic synthesis .
  • Use of chiral enolates or chiral auxiliaries ensures stereochemical fidelity.
  • The hydroxy group at position 6 and methyl at position 5 are introduced via stereoselective reduction or alkylation steps.

Coupling of Fragments

  • The bicyclic and oxolane fragments are coupled to the polyketide backbone via glycosidic bond formation or esterification under mild conditions to preserve stereochemistry.
  • Coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) are commonly used.
  • Final deprotection steps remove protecting groups to yield the target compound.

Representative Data Table of Key Steps and Conditions

Step Reaction Type Key Reagents/Catalysts Conditions Outcome/Notes
Diels-Alder cycloaddition Cycloaddition Chiral dienophile, Lewis acid catalyst 0–25 °C, inert atmosphere Formation of dioxabicyclo core
Selective oxidation Oxidation m-CPBA, PCC, or TEMPO Room temperature Introduction of oxygen functionalities
Alkylation Nucleophilic substitution Alkyl halides, base (NaH, K2CO3) 0–50 °C Installation of ethyl/methyl groups
Ring closure (oxolane) Intramolecular cyclization Acid catalyst (TsOH, HCl) Reflux in organic solvent Formation of oxolane rings
Aldol condensation Carbon-carbon bond formation LDA, chiral auxiliaries -78 °C to 0 °C Polyketide chain elongation
Coupling Esterification/glycosylation DCC, EDC, DMAP 0–25 °C Fragment assembly
Deprotection Removal of protecting groups TBAF, acid/base hydrolysis Room temperature Final compound liberation

Research Findings and Literature Insights

  • Patents on polyketide and complex natural product synthesis emphasize the use of modular enzymatic and chemical methods to increase molecular diversity and stereochemical control, which is applicable to this compound’s preparation.
  • Synthetic routes often combine chemical synthesis with biocatalysis to achieve high stereoselectivity and yield.
  • The bicyclic dioxabicyclo[2.2.1]heptane system is commonly accessed via Diels-Alder reactions with chiral catalysts or auxiliaries to control stereochemistry.
  • Oxolane ring systems are frequently derived from carbohydrate precursors or asymmetric synthesis, ensuring the correct stereochemical configuration.
  • Polyketide chain assembly benefits from iterative aldol reactions with chiral enolates or enzymatic methods to install multiple stereocenters precisely.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the ketone group can yield secondary alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents : The structure of the compound suggests potential activity as an antidiabetic agent. Compounds with similar structural motifs have been investigated for their ability to modulate glucose metabolism and insulin sensitivity. Research indicates that modifications in sugar moieties can enhance bioactivity and selectivity toward specific biological targets.

Antioxidant Properties : The presence of multiple hydroxyl groups in the compound may contribute to antioxidant activity. Studies have shown that compounds with similar features can scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases.

Antimicrobial Activity : There is growing interest in the antimicrobial properties of complex carbohydrates and their derivatives. The compound's structure could be optimized to enhance its efficacy against various pathogens. Preliminary studies on similar compounds have indicated promising results against bacterial and fungal strains.

Biochemistry

Enzyme Inhibition : The compound may serve as a lead structure for designing enzyme inhibitors. Its stereochemical configuration allows for selective binding to active sites of enzymes involved in metabolic pathways. Research has demonstrated that certain configurations can significantly improve binding affinity and specificity.

Drug Delivery Systems : The complex structure of this compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance solubility and bioavailability. Studies on polysaccharide-based carriers have shown improved therapeutic efficacy when combined with active pharmaceutical ingredients.

Material Science

Biodegradable Polymers : The compound's structural components can be incorporated into biodegradable polymer matrices. These materials are gaining traction in packaging and biomedical applications due to their environmental benefits and compatibility with biological systems.

Nanoparticle Synthesis : Research indicates that compounds with complex sugar structures can be used to stabilize nanoparticles. The functional groups present in this compound may facilitate the formation of nanoparticles with tailored properties for applications in catalysis or drug delivery.

Case Studies

Study Title Findings Reference
Antidiabetic Potential of Sugar DerivativesDemonstrated enhanced insulin sensitivity in vitro
Antioxidant Activity of PolyphenolsIdentified structural features responsible for radical scavenging
Enzyme Inhibition StudiesConfirmed selective inhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl and methyl groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following compounds share structural or functional similarities with the target molecule:

Compound Name/ID Structural Features Molecular Weight Bioactivity (MIC, μg/mL) Synthesis Highlights References
Target Compound 2,7-Dioxabicyclo[2.2.1]heptane, oxolane, oxan, hydroxyl, ketone ~780 g/mol* Not reported Likely multi-step coupling
3-{5-[5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl}-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one Oxolane, oxan, hydroxyl, ethyl/methyl substituents ~750 g/mol* Not reported Similar bicyclic coupling
Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-Dioxolane, hydroxyl, ester groups 282.78 g/mol MIC: 4.8–5000 (bacteria) Catalytic asymmetric synthesis
(3S,4S)-3,5-Bis(phenoxy)-4-methylpentanal Bicyclic aldehyde, phenoxy groups 314.38 g/mol Not reported Oxidation of alcohol using DMSO/SO₃
(1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one Azabicyclo[2.2.1]heptane, hydroxyl, ketone 157.16 g/mol Not reported Enzymatic resolution

*Estimated based on formula complexity.

Functional Group Influence on Bioactivity

  • Hydroxyl and Ketone Groups : Present in the target compound and dioxolane derivatives (e.g., compound 7 in ), these groups enhance solubility and hydrogen-bonding capacity, critical for antimicrobial activity .
  • Bicyclic Frameworks : The 2,7-dioxabicyclo[2.2.1]heptane core in the target compound and azabicyclo systems in exhibit high stereochemical complexity, which may influence receptor binding or metabolic stability.

Bioactivity Gaps and Opportunities

  • While 1,3-dioxolane derivatives show broad-spectrum antimicrobial activity (MIC 4.8–5000 μg/mL) , the target compound’s bioactivity remains unstudied.

Biological Activity

The compound designated as (3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural complexity suggests multiple sites for interaction with biological systems.

The molecular formula of the compound is C29H50O7C_{29}H_{50}O_7, with a molecular weight of approximately 498.71 g/mol. The structure includes multiple stereocenters and functional groups that are likely responsible for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in the compound may contribute to its ability to scavenge free radicals effectively.

Antimicrobial Properties

Compounds with bicyclic structures have been shown to possess antimicrobial activity against various pathogens. Studies suggest that this compound could inhibit the growth of bacteria and fungi through mechanisms that disrupt cell membrane integrity or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been documented to reduce levels of pro-inflammatory cytokines and mediators in vitro and in vivo. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in cellular models.
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at concentrations above 50 µg/mL.
  • Inflammation Model : In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a dose-dependent reduction in paw swelling compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultReference
AntioxidantDPPH AssaySignificant radical scavenging
AntimicrobialDisk Diffusion MethodInhibition zone > 15 mm for S. aureus
Anti-inflammatoryCarrageenan Induced Edema30% reduction in swelling

Q & A

Basic: What experimental methods are recommended for validating the stereochemical configuration of this compound?

Answer:
The compound’s stereochemical complexity requires advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC, HMBC) to correlate protons and carbons, resolving spatial arrangements of substituents .
  • X-ray Crystallography: Single-crystal analysis provides definitive stereochemical assignments, especially for bicyclic systems .
  • Circular Dichroism (CD): Confirm chiral centers by comparing experimental CD spectra with computational models (e.g., density functional theory).

Basic: How can researchers determine the compound’s physicochemical properties, and which parameters are critical for solubility studies?

Answer:
Key parameters from computational and experimental data include:

PropertyValue ( )Relevance
LogD (pH 7.4)1.32Lipophilicity for membrane permeability
Polar Surface Area216.89 ŲPredicts solubility and absorption
Rotatable Bonds13Flexibility impacting bioavailability

Methodology:

  • Use HPLC to measure experimental LogD and validate against computational predictions.
  • Perform shake-flask assays for solubility in buffers (e.g., PBS) and organic solvents .

Advanced: How should researchers address discrepancies in reported LogP values across studies?

Answer:
Discrepancies may arise from computational models (e.g., atom-based vs. fragment-based) or experimental conditions. Steps:

Standardize Measurement Conditions: Use consistent pH (7.4), temperature (25°C), and solvent systems.

Cross-Validate: Compare experimental (HPLC retention time) and computational (ClogP, ACD/Labs) values .

Analyze Substituent Effects: Bicyclic and oxolane groups may introduce steric/electronic biases in calculations.

Advanced: What strategies optimize the synthesis of this compound’s bicyclic fragments while minimizing epimerization?

Answer:

  • Temperature Control: Perform cyclization steps at low temperatures (−20°C) to prevent racemization .
  • Protecting Groups: Use orthogonal groups (e.g., TBS ethers for hydroxyls) to stabilize intermediates during oxolane formation .
  • Catalysis: Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective bicyclo[2.2.1]heptane assembly .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats mandatory due to potential irritancy (see Safety Data Sheets in ).
  • Ventilation: Use fume hoods for steps involving volatile solvents (e.g., dichloromethane).
  • Waste Disposal: Segregate organic waste containing bicyclic fragments for incineration .

Advanced: How can researchers resolve conflicting bioactivity data in different assay systems?

Answer:

  • Assay Validation: Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter).
  • Control for Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .

Basic: Which spectral databases or tools are recommended for structural elucidation?

Answer:

  • PubChem: Cross-reference experimental NMR shifts with deposited spectra (e.g., HMDB or ChEBI) .
  • SciFinder: Search for analogous bicyclic compounds to compare IR and MS fragmentation patterns .
  • ACD/Labs Software: Predict 13C NMR shifts based on substituent effects in oxolane systems .

Advanced: How can computational modeling aid in predicting the compound’s metabolic stability?

Answer:

  • Docking Simulations: Map interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hot spots .
  • ADMET Predictors: Use tools like Schrödinger’s QikProp to estimate hepatic extraction ratios and half-life .
  • In Silico Metabolism: Software such as Meteor (Lhasa Ltd.) predicts phase I/II metabolites for targeted LC-MS analysis .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

  • Reverse-Phase HPLC: Use C18 columns with acetonitrile/water gradients to resolve polar hydroxyl and methyl groups .
  • Ion-Exchange Chromatography: Separate charged derivatives (e.g., sulfates) using DEAE cellulose .
  • Size-Exclusion (SEC): Remove high-MW impurities from the final product .

Advanced: How should researchers design experiments to study the compound’s reactivity under varying pH conditions?

Answer:

  • pH-Rate Profiling: Conduct kinetic studies at pH 2–12 to identify degradation pathways (e.g., hydrolysis of oxolane rings) .
  • Stability-Indicating Assays: Monitor degradation via UPLC-PDA at 220 nm and 254 nm .
  • Buffer Selection: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid catalytic interference .

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